N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide
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Overview
Description
N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with bis(2-hydroxyethyl)amino, chloro, and nitro groups, along with an acetamide moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 6-chloropyrazine derivatives with diethanolamine under microwave irradiation. This method offers shorter reaction times and higher yields compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as using water as a solvent and microwave irradiation, can make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Diethanolamine, microwave irradiation.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazine derivatives.
Reduction: Amino-substituted pyrazine derivatives.
Oxidation: Carbonyl-substituted pyrazine derivatives.
Scientific Research Applications
N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, while the nitro and chloro groups can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES): A zwitterionic buffer used in biochemical research.
2-Hydroxy-N,N-bis(2-hydroxyethyl)acetamide: A related compound with similar functional groups.
Uniqueness
N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
89083-19-2 |
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Molecular Formula |
C10H14ClN5O5 |
Molecular Weight |
319.70 g/mol |
IUPAC Name |
N-[6-[bis(2-hydroxyethyl)amino]-5-chloro-3-nitropyrazin-2-yl]acetamide |
InChI |
InChI=1S/C10H14ClN5O5/c1-6(19)12-8-10(16(20)21)13-7(11)9(14-8)15(2-4-17)3-5-18/h17-18H,2-5H2,1H3,(H,12,14,19) |
InChI Key |
RHZBCNFFKIJWND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(C(=N1)N(CCO)CCO)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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